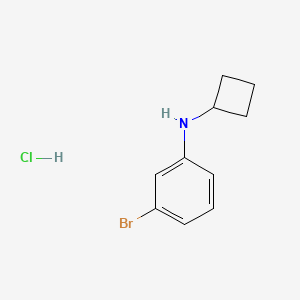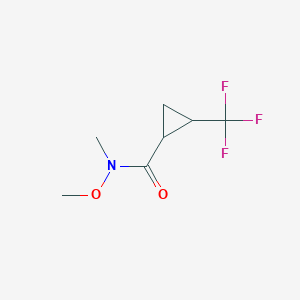
N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide is a synthetic organic compound characterized by its unique cyclopropane ring substituted with a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Amidation: The final step involves the formation of the carboxamide group. This can be done by reacting the cyclopropane carboxylic acid derivative with N-methoxy-N-methylamine under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学研究应用
N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used to study the effects of trifluoromethyl groups on biological activity, providing insights into drug design and development.
作用机制
The mechanism by which N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropane-1-carboxamide
- N-Methoxy-N-methyl-3-(trifluoromethyl)cyclopropane-1-carboxamide
- N-Methoxy-N-methyl-2-(difluoromethyl)cyclopropane-1-carboxamide
Uniqueness
N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide is unique due to the position of the trifluoromethyl group on the cyclopropane ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs. The specific placement of the trifluoromethyl group can affect the compound’s steric and electronic properties, making it a valuable tool in various research applications.
属性
IUPAC Name |
N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c1-11(13-2)6(12)4-3-5(4)7(8,9)10/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYLGHYOCDXXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC1C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
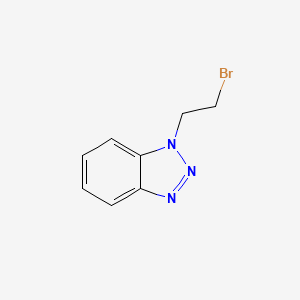
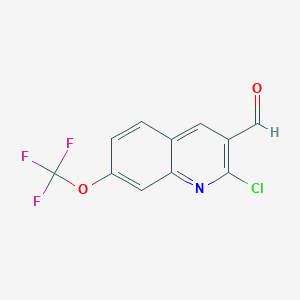
methoxy]carbonyl})amino}acetic acid](/img/structure/B2587265.png)
![7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587266.png)
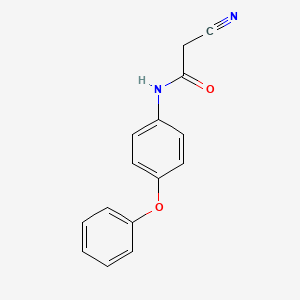
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2587268.png)
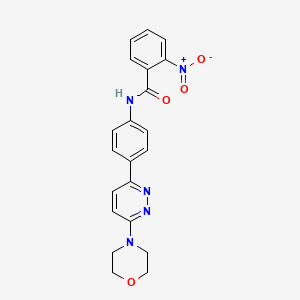

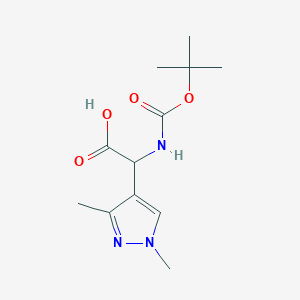
![2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2587272.png)

![N-(3-chloro-4-fluorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2587275.png)

